![molecular formula C20H21Cl3N2O3S B2980094 Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 302821-23-4](/img/structure/B2980094.png)

Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

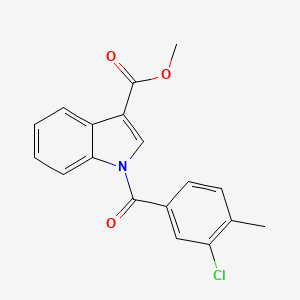

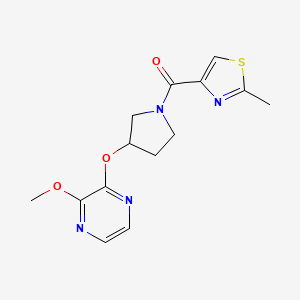

This compound is a chemical with the linear formula C20H21Cl3N2O3S . It has a molecular weight of 475.825 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C20H21Cl3N2O3S . It contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Sigma-Aldrich does not collect analytical data for this product .Wissenschaftliche Forschungsanwendungen

Pharmacological Research and Synthesis of Active Compounds

Researchers have extensively studied benzothiophene derivatives for their potential pharmacological activities. For example, Chapman et al. (1971) synthesized a range of 3-methylbenzo[b]thiophen derivatives, exploring their preliminary pharmacological properties. This study showcases the chemical versatility of thiophene derivatives and their potential as pharmacologically active compounds (N. Chapman, K. Clarke, B. Gore, K. Sharma, 1971).

Crystal Structure Analysis

In another research avenue, the crystal structure of a new azo-Schiff base related to the compound was analyzed by Menati et al. (2020), highlighting the structural intricacies and potential applications of such compounds in materials science and molecular engineering (سعید Menati, فاطمه Mir, بهروز Notash, 2020).

Antimicrobial and Anticancer Activity

Further exploring the bioactive potential of thiophene derivatives, Spoorthy et al. (2021) delved into the antimicrobial activity and molecular docking studies of ethyl benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates. Their work contributes to understanding the antimicrobial capabilities of thiophene-based compounds and their potential application in developing new antimicrobial agents (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).

Moreover, Gad et al. (2020) reported on the discovery of new apoptosis-inducing agents for breast cancer based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate, synthesizing compounds that showed significant antiproliferative potential against cancer cell lines. This research underscores the potential of thiophene derivatives in cancer therapy, specifically targeting apoptosis pathways (E. Gad, Mohamed S. Nafie, E. Eltamany, Magdy S A G Hammad, A. Barakat, A. Boraei, 2020).

Heterocyclic Chemistry and Material Science

The compound and its derivatives are also pivotal in the synthesis of heterocycles, an essential aspect of developing new chemical entities with potential applications in material science and pharmaceutical chemistry. For instance, Sabnis and Rangnekar (1990) achieved a novel synthesis of heterofused 1,2,3-triazoles, demonstrating the compound's utility in creating complex chemical structures with potential practical applications (R. W. Sabnis, D. W. Rangnekar, 1990).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[(1-benzamido-2,2,2-trichloroethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl3N2O3S/c1-2-28-18(27)15-13-10-6-7-11-14(13)29-17(15)25-19(20(21,22)23)24-16(26)12-8-4-3-5-9-12/h3-5,8-9,19,25H,2,6-7,10-11H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQNGRNYKVJGKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2980011.png)

![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide](/img/structure/B2980021.png)

![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2980031.png)

![N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide](/img/structure/B2980034.png)